![molecular formula C13H24O7 B14271337 Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate CAS No. 136272-63-4](/img/structure/B14271337.png)
Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate is an organic compound with a complex structure It is characterized by the presence of an acetic acid moiety and a substituted oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate typically involves the esterification of acetic acid with a hydroxymethyl-substituted oxolane. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to promote the esterification process. The reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the substituted oxolane, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing cellular processes and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but different physical properties.
Butyl acetate: Another ester with a longer alkyl chain, affecting its solubility and volatility.
Propylene glycol diacetate: A compound with two ester groups, offering different reactivity and applications.
Uniqueness
Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its substituted oxolane ring and hydroxymethyl group provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
136272-63-4 |
|---|---|
Molecular Formula |
C13H24O7 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H20O5.C2H4O2/c1-3-4-5-14-11(8-12)6-10(7-15-11)16-9(2)13;1-2(3)4/h10,12H,3-8H2,1-2H3;1H3,(H,3,4) |
InChI Key |
PFCDZBOTWFILJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1(CC(CO1)OC(=O)C)CO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


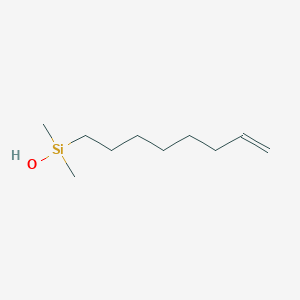
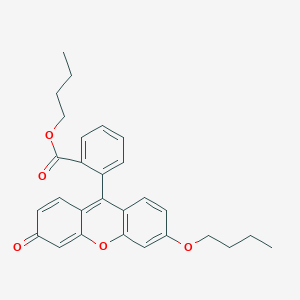
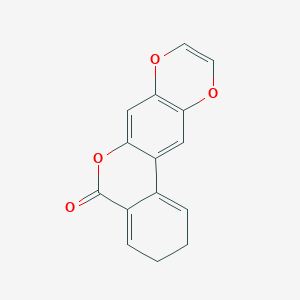
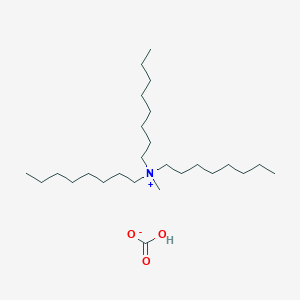
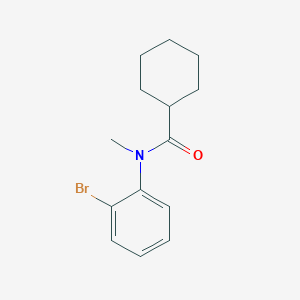

![Phenyl [(2-phenylacetamido)methyl]phosphonate](/img/structure/B14271294.png)

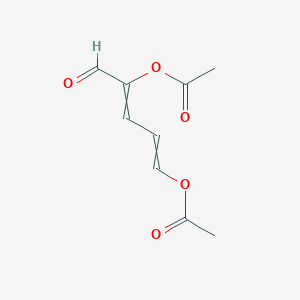
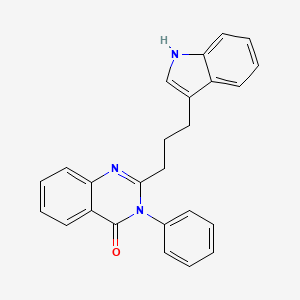
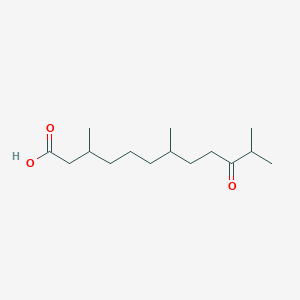
![4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine](/img/structure/B14271351.png)
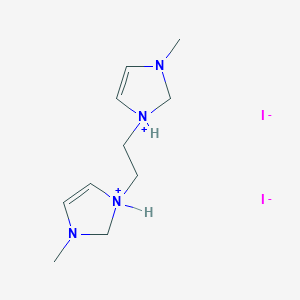
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)
